![molecular formula C34H36N6O8 B584630 Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) CAS No. 1346602-61-6](/img/structure/B584630.png)

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

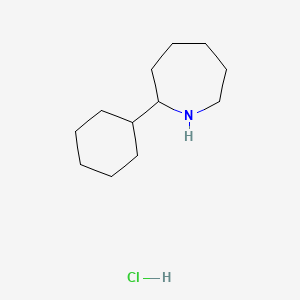

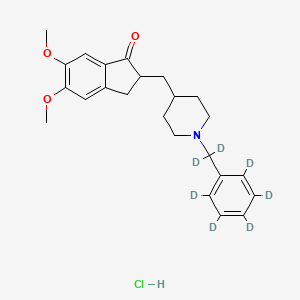

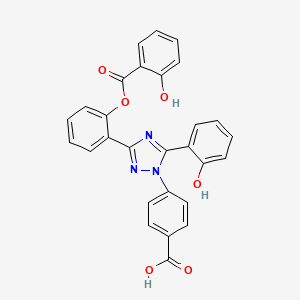

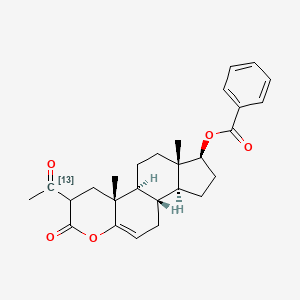

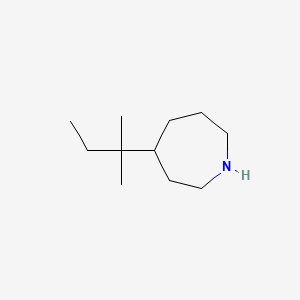

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is a complex chemical compound. It contains a total of 87 bonds, including 51 non-H bonds, 22 multiple bonds, 17 rotatable bonds, 10 double bonds, and 12 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 2 secondary amides (aliphatic), 2 tertiary amides (aliphatic), and 2 imides (-thio) .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 84 atoms, including 36 Hydrogen atoms, 34 Carbon atoms, 6 Nitrogen atoms, and 8 Oxygen atoms . The presence of multiple bonds and aromatic bonds indicates a complex molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C34H36N6O8) and molecular weight (656.68) . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results .Applications De Recherche Scientifique

Polymer Chemistry and Material Science

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is relevant in the field of polymer chemistry. For instance, aliphatic polyimides have been synthesized from related anhydrides like phenylene bis(succinic anhydride) using aromatic diamines. These polyimides exhibit notable thermal stability, as studied through thermogravimetric analysis (Teshirogi, 1987). Additionally, the synthesis of biseugenyl succinate (BEUS) and bis(4-maleimidephenyl) succinate (BMIS) from succinic acid shows promise in creating bio-based thermosetting resins with high glass transition temperature and tensile strength (Shibata et al., 2011).

Chemical Synthesis and Structural Studies

The compound also plays a role in the synthesis of complex organic molecules. For example, bis(triorganostannyl) esters of various dicarboxylic acids, including phenylsuccinic acid, have been prepared for detailed spectroscopic and structural analysis (Samuel-Lewis et al., 1992). Moreover, studies on the synthesis of benzoxazine containing maleimide groups highlight the versatility of these compounds in chemical synthesis and potential applications in material science (Yang Gang, 2011).

Molecular Labeling and Biochemistry

In biochemistry, derivatives of succinyl groups, such as succinimidooxy succinyl derivatives, have been synthesized for use as labeling reagents in electron microscopy, demonstrating their utility in molecular labeling and biochemistry (Reardon & Frey, 1984).

Supramolecular Chemistry and Ionogels

In supramolecular chemistry, bis(amino alcohol)oxamides have been used to create ionogels, illustrating the potential of succinic derivatives in fabricating materials with high ionic conductivity and mechanical strength (Šantić et al., 2020).

Environmental Chemistry

Lastly, in environmental chemistry, compounds like bis-imidazolium derivatives of succinic acid have been developed for mercury ion partitioning from aqueous solutions, underscoring their significance in remediation and extraction processes (Holbrey et al., 2003).

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules through its maleimide groups, which are known for their ability to form stable covalent bonds with thiol groups in cysteine residues. This interaction is essential for the cross-linking of proteins, facilitating the study of protein-protein interactions and protein structure .

Cellular Effects

The effects of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) exerts its effects through specific binding interactions with biomolecules. The maleimide groups in the compound form covalent bonds with thiol groups in cysteine residues, leading to enzyme inhibition or activation. This covalent modification can result in changes in the activity of enzymes and other proteins, ultimately affecting cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to hydrolysis or other degradation processes. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein interactions and cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential cytotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage for desired outcomes .

Metabolic Pathways

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function. Studies have shown that the compound can be efficiently transported into cells and distributed to various organelles, where it exerts its biochemical effects .

Propriétés

IUPAC Name |

N,N'-bis[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyl]-N,N'-diphenylbutanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N6O8/c41-27(17-21-39-31(45)13-14-32(39)46)35-19-23-37(25-7-3-1-4-8-25)29(43)11-12-30(44)38(26-9-5-2-6-10-26)24-20-36-28(42)18-22-40-33(47)15-16-34(40)48/h1-10,13-16H,11-12,17-24H2,(H,35,41)(H,36,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNWAGBYYVYIPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCNC(=O)CCN2C(=O)C=CC2=O)C(=O)CCC(=O)N(CCNC(=O)CCN3C(=O)C=CC3=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858409 |

Source

|

| Record name | N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346602-61-6 |

Source

|

| Record name | N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)